1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound that features a pyrrolidine ring attached to a triazole ring via a methylene bridge
Preparation Methods
The synthesis of 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the alkylation of azoles such as pyrazoles, imidazoles, and triazoles with a mesylate or its analogues, followed by deprotection . This two-step method allows for the preparation of the compound in yields ranging from 16% to 65% . Industrial production methods would likely involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Substitution: The triazole ring can participate in electrophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enantioselective proteins, leading to different biological profiles depending on the stereochemistry of the molecule . The triazole ring can participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide include:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Triazole derivatives: Compounds with a triazole ring exhibit similar chemical reactivity and biological properties.
Pyrrolidin-2-ylmethyl derivatives: These compounds have a similar structure and can be used in similar applications.
Properties
Molecular Formula |
C8H13N5O |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C8H13N5O/c9-8(14)7-5-13(12-11-7)4-6-2-1-3-10-6/h5-6,10H,1-4H2,(H2,9,14) |
InChI Key |
NZOQNECJJBLKEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN2C=C(N=N2)C(=O)N |
Origin of Product |
United States |
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